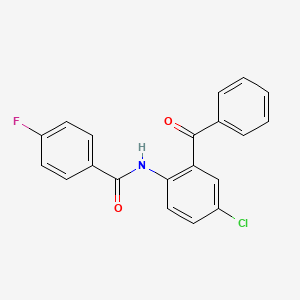

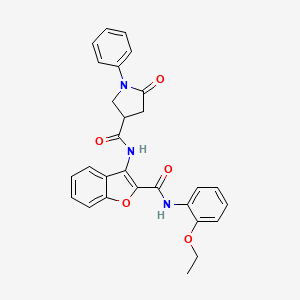

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide, also known as BCF, is a chemical compound that has been widely researched for its potential medical applications. BCF belongs to the class of compounds known as benzamides, which have been found to have a wide range of biological activities.

Scientific Research Applications

Catalytic Nucleophilic Substitution in Organic Synthesis

In the context of organic synthesis, the nucleophilic substitution of fluorobenzenes catalyzed by N-heterocyclic carbenes (NHCs) represents a critical area of research. This process allows the fluoro groups in fluorobenzenes to be replaced with aroyl groups derived from aromatic aldehydes, enabling the synthesis of polysubstituted benzophenones. Such transformations underscore the efficiency of NHCs as catalysts, highlighting their potential in facilitating complex organic reactions with significant precision and reduced catalyst loading, as demonstrated by Suzuki et al. (2008) in their work published in The Journal of Organic Chemistry (Suzuki et al., 2008).

Opto-Electrical Properties and Nonlinear Optical Applications

The synthesis and characterization of 2-fluoro-N,N-diphenylbenzamide (2FNNDPBA) reveal its potential in opto-electrical applications, including its role as a natural nonlinear optical (NLO) single crystal. Raveendiran et al. (2022) conducted a comprehensive study encompassing NMR, FT-IR, UV-Vis spectroscopic analyses, and DFT computational studies to explore the opto-electrical properties of 2FNNDPBA. Their findings, which include the material's significant NLO activity and thermal stability, suggest promising applications in photovoltaic efficiency modeling and ligand-protein interactions, as detailed in their publication in Green Processing and Synthesis (Raveendiran et al., 2022).

Amide-Directed C-H Fluorination

The amide-directed C-H fluorination mediated by iron, as explored by Groendyke et al. (2016), represents a significant advancement in the field of organofluorine chemistry. Their research outlines a mild methodology for the fluorination of benzylic, allylic, and unactivated C-H bonds, employing iron(II) triflate as a catalyst. This process demonstrates a broad substrate scope and functional group tolerance, offering a viable alternative to noble metal additives in achieving chemoselective fluorine transfer. The implications of such methodologies extend across synthetic chemistry, particularly in the development of fluorinated organic compounds, as presented in their publication in the Journal of the American Chemical Society (Groendyke et al., 2016).

Advanced Material Synthesis for Electronic and Optical Applications

The synthesis and analysis of bioactive benzothiazolinone acetamide analogs, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide (CFBA), have opened new avenues in material science. Mary et al. (2020) have synthesized molecules exhibiting promising properties for use as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (LHE) and free energy of electron injection. Their work also delves into the non-linear optical (NLO) activity of these compounds, which could have significant implications for the development of new materials with enhanced optical properties, as discussed in their article in Chemical Papers (Mary et al., 2020).

properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFNO2/c21-15-8-11-18(23-20(25)14-6-9-16(22)10-7-14)17(12-15)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMYFRWSIKUOJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2683745.png)

![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)

![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2683752.png)

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2683756.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2683759.png)

![4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2683768.png)